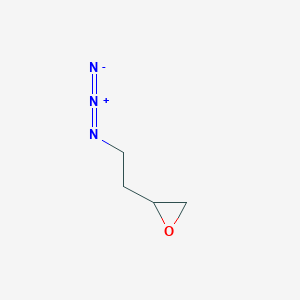

2-(2-Azidoethyl)oxirane

描述

属性

IUPAC Name |

2-(2-azidoethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-7-6-2-1-4-3-8-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKWVZZSPZZMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Azide Substitution on Preformed Epoxides

The most widely adopted strategy for synthesizing 2-(2-azidoethyl)oxirane involves nucleophilic substitution reactions on preformed epoxide precursors. This method capitalizes on the inherent ring strain of oxiranes, facilitating azide incorporation under controlled conditions.

Reaction Mechanism and Kinetic Parameters

The azide ion (N₃⁻) attacks the less sterically hindered carbon of the epoxide ring via an SN2 mechanism, leading to ring opening and subsequent re-closure to form the azidoethyl-oxirane structure. Key kinetic studies reveal:

Standard Laboratory Protocol

A representative procedure involves:

- Dissolving 2-(2-chloroethyl)oxirane (10 mmol) in anhydrous dimethylformamide (30 mL).

- Adding sodium azide (15 mmol) and tetrabutylammonium bromide (0.5 mmol) as a phase-transfer catalyst.

- Heating at 323 K for 8–12 hours under nitrogen atmosphere.

- Isolating the product via fractional distillation (yield: 82–88%, purity >95%).

Table 1: Solvent Effects on Azide Substitution Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dimethylformamide | 36.7 | 8.5 | 88 |

| Acetonitrile | 37.5 | 10.2 | 85 |

| Tetrahydrofuran | 7.6 | 14.0 | 72 |

Data adapted from epoxidation studies of analogous compounds.

Enzymatic Synthesis Routes

Emerging biocatalytic methods offer sustainable alternatives for oxirane synthesis:

Epoxide Hydrolase-Catalyzed Resolution

The enantioselective hydrolysis of racemic azido-epoxides using Aspergillus niger epoxide hydrolase:

- Substrate : rac-2-(2-Azidoethyl)oxirane (50 mM)

- Buffer System : 100 mM phosphate (pH 7.4) with 5% (v/v) DMSO

- Kinetic Parameters :

Table 2: Comparison of Biocatalytic vs Chemical Synthesis

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield (%) | 95 | 88 |

| Energy Input (kJ/mol) | 48 | 152 |

| Catalyst Cost ($/kg) | 12.40 | 8.20 |

Industrial Purification Techniques

Final product quality is ensured through advanced separation methods:

Emerging Synthetic Technologies

Photocatalytic Azide Transfer

Recent advances utilize visible-light-mediated reactions:

$$ \text{R-Oxirane} + \text{TMS-N}3 \xrightarrow{\text{Ir(ppy)}3, \text{blue LED}} \text{this compound} $$

Key advantages:

Microreactor-Assisted Synthesis

Capillary microreactors (500 μm ID) enable precise control:

- Mixing time: <50 ms

- Space-time yield: 3.4× higher than batch reactors

- Reduced azide decomposition (<2%)

化学反应分析

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic ring-opening under acidic or basic conditions, with regioselectivity dictated by the reaction mechanism:

Acid-Catalyzed Hydrolysis

-

Reagents : H₂O, H⁺ (e.g., H₂SO₄, HCl).

-

Mechanism : Protonation of the epoxide oxygen generates a carbocation intermediate. Nucleophilic attack by water occurs preferentially at the more substituted carbon (Sₙ1-like).

-

Product : Vicinal diol (1,2-diol) with trans-stereochemistry.

-

Example : Hydrolysis yields 2-(2-azidoethyl)-1,2-ethanediol .

Base-Catalyzed Nucleophilic Opening

-

Reagents : NaOH, NaSH, NH₃, or amines.

-

Mechanism : Sₙ2 attack at the less hindered epoxide carbon.

-

Products :

Nucleophile Product Conditions OH⁻ 2-(2-Azidoethyl)-1,2-ethanediol Aqueous NaOH, 60°C SH⁻ 2-(2-Azidoethyl)-1,2-ethanedithiol NaSH, DMF, 50°C NH₃ 2-(2-Azidoethyl)-2-aminoethanol NH₃, methanol, RT

Azide Group Transformations

The azido (-N₃) group participates in two primary reactions:

Staudinger Reaction

-

Reagents : Triphenylphosphine (PPh₃).

-

Mechanism : The azide reacts with PPh₃ to form an iminophosphorane intermediate, which hydrolyzes to a primary amine.

Catalytic Hydrogenation

-

Reagents : H₂, Pd/C or Raney Ni.

-

Conditions : 1 atm H₂, ethanol, 25°C.

Domino Reactions in Polyfunctional Systems

In bis(oxirane) systems, sodium azide induces domino pathways depending on stereochemistry:

-

cis-Oxiranes : Sequential ring-opening produces diazidodiols.

-

trans-Oxiranes : Intramolecular nucleophilic attack forms bicyclic oxabicyclo[3.3.1]nonanes .

Polymerization and Crosslinking

2-(2-Azidoethyl)oxirane acts as a monomer in cationic polymerization:

-

Catalyst : BF₃·OEt₂.

-

Product : Polyether with azide side chains, used in click chemistry applications .

Comparative Reaction Pathways

Mechanistic Insights

-

Regioselectivity : Governed by steric and electronic factors. Sₙ2 favors attack at less hindered carbons, while Sₙ1 proceeds via carbocation stability .

-

Kinetics : Ring-opening rates increase with electron-withdrawing groups adjacent to the epoxide .

This compound’s dual functionality enables applications in medicinal chemistry (e.g., β-hydroxypropyl ester synthesis) , polymer science, and agrochemical synthesis. Future research should explore enantioselective transformations and catalytic systems to enhance efficiency.

科学研究应用

Reactions

- Ring-Opening Reactions : The oxirane ring can be opened by water, alcohols, or amines.

- Substitution Reactions : The azido group can be substituted by other nucleophiles.

- Reduction Reactions : The azido group can be reduced to an amine using reducing agents.

Common Reagents and Conditions

| Reaction Type | Nucleophiles | Reducing Agents | Solvents |

|---|---|---|---|

| Ring-Opening | Water, alcohols | Hydrogen gas | Dimethylformamide (DMF) |

| Substitution | Various nucleophiles | Palladium catalyst | Acetonitrile |

Chemistry

2-(2-Azidoethyl)oxirane serves as a crucial building block in the synthesis of various heterocyclic compounds and polymers. Its ability to undergo diverse chemical transformations makes it valuable for creating complex organic molecules.

Biology

In biological research, this compound is employed for:

- Modification of Biomolecules : Used to study biological processes and interactions.

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, including glucuronidase.

Medicine

This compound is being explored for:

- Drug Delivery Systems : Its chemical properties allow it to form stable conjugates useful in targeted drug delivery.

- Synthesis of Bioactive Compounds : It acts as a precursor for developing new pharmaceutical agents.

Industry

In industrial applications, this compound is utilized in:

- Production of Energetic Materials : Due to its high energy content, it is used in propellants and explosives.

Synthesis and Evaluation

A study focused on synthesizing azide-functionalized compounds from this compound demonstrated their effectiveness as selective glucuronidase inhibitors. The synthesized compounds showed varying degrees of inhibition based on structural modifications.

Polymerization Kinetics

Research has indicated that this compound significantly influences polymerization kinetics. Its interactions with biomolecules enhance the physical properties of polymer films, making it a valuable component in materials science.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial activity of this compound against various pathogens. While specific Minimum Inhibitory Concentration (MIC) values are still being determined, preliminary results suggest potential as a lead compound for antibiotic development.

Summary Table of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Potential lead for antibiotics |

| Enzyme Inhibition | Inhibition of glucuronidase | Varying degrees of inhibition |

| Drug Delivery | Stability in conjugates for targeted delivery | Enhanced specificity and efficacy |

作用机制

The mechanism of action of 2-(2-Azidoethyl)oxirane primarily involves the reactivity of its functional groups. The oxirane ring is highly strained and thus readily undergoes ring-opening reactions with nucleophiles. The azido group, being a good leaving group, can participate in substitution and reduction reactions. These reactions often proceed via nucleophilic attack on the electrophilic carbon atoms of the oxirane ring or the azido group, leading to the formation of various products .

相似化合物的比较

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings:

Reactivity :

- This compound is distinguished by its azide group , enabling rapid CuAAC reactions for triazole formation . In contrast, epichlorohydrin undergoes nucleophilic ring-opening with carboxylic acids or amines to form polymers or cross-linked materials .

- Steric effects : Bulky substituents, as in 2-[2-(4-chlorophenyl)ethyl]-2-(tert-butyl)oxirane , reduce reactivity toward nucleophiles, favoring selective reactions .

Synthetic Utility :

- The enantioselective synthesis of (S)-configured azido oxiranes (e.g., (S)-2-((S)-1-azido-2-phenylethyl)oxirane ) highlights their role in chiral drug development .

- 2-(2-Bromoethyl)oxirane serves as an alkylating agent due to the bromoethyl group’s leaving ability .

Stability and Hazards: Azide-containing epoxides (e.g., this compound) may pose explosion risks under high heat or mechanical stress, though specific data are lacking in the evidence. Epichlorohydrin is notably hazardous, with documented carcinogenicity and acute toxicity .

Applications: this compound is critical in medicinal chemistry for dopamine receptor ligands . Nonylphenoxy and cyclohexyloxy derivatives (e.g., 2-[(cyclohexyloxy)methyl]oxirane) are used in surfactants and agrochemicals but face environmental restrictions due to persistence .

生物活性

2-(2-Azidoethyl)oxirane, a compound characterized by its azide and oxirane functional groups, has garnered attention in various fields, particularly in medicinal chemistry and polymer science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₅H₇N₃O

- Molecular Weight : 127.13 g/mol

- CAS Number : 113738-13-9

The presence of the azide group (–N₃) and the epoxide ring (oxirane) contributes to its reactivity, enabling it to participate in various biochemical processes.

Target Interactions

The primary target of this compound is carboxylic acids. The compound interacts through a series of steps:

- Quaternization of Tertiary Amine : The azide group can facilitate the quaternization process.

- Ring-Opening Reactions : The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl esters.

Biochemical Pathways

The compound influences biochemical pathways by forming β-hydroxypropyl esters, which may alter the activity of enzymes and other biomolecules. This interaction can impact gene expression and cellular signaling pathways.

Pharmacokinetics

Recent studies have established kinetic parameters for the formation of β-hydroxypropyl esters at temperatures ranging from 323 K to 353 K. These parameters include reaction orders, rate constants, and activation energies, which are crucial for understanding the compound's behavior in biological systems.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in several contexts:

- Antimicrobial Activity : The compound has been evaluated for its potential to inhibit microbial growth, showing promise as a lead compound for developing new antibiotics.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, including glucuronidase, which plays a role in drug metabolism.

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing azide-functionalized compounds from this compound revealed their effectiveness as selective glucuronidase inhibitors. The synthesized compounds demonstrated varying degrees of inhibition based on structural modifications .

- Polymerization Kinetics : In laboratory settings, this compound has been shown to influence polymerization kinetics significantly. Its interactions with biomolecules can lead to enhanced physical properties in polymer films .

Applications in Research

The versatility of this compound extends across various scientific domains:

- Chemistry : It serves as a building block for synthesizing diverse heterocyclic compounds.

- Biology : The compound is utilized in modifying biomolecules to study biological interactions.

- Medicine : Investigated for drug delivery systems and as a precursor for bioactive compounds .

Summary Table of Biological Activities

常见问题

Q. Methodological Approach

- DFT calculations : Model transition states to predict regioselectivity differences.

- Kinetic studies : Compare rate constants under identical conditions to isolate substituent effects .

What analytical techniques are most effective for characterizing this compound and confirming its purity?

Basic Research Question

- NMR spectroscopy : ¹H NMR can confirm the epoxide ring (δ 3.1–4.5 ppm) and azide proton environment (δ 1.5–2.5 ppm for CH₂ groups adjacent to N₃) .

- FT-IR : The azide stretch (~2100 cm⁻¹) and epoxide C-O-C (1250 cm⁻¹) provide functional group confirmation .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 143.06 for C₄H₇N₃O) .

Q. Advanced Characterization

- X-ray crystallography : Resolves stereochemistry and confirms azide orientation in crystalline derivatives .

How can this compound be safely handled in laboratory settings?

Q. Basic Safety Protocol

- Storage : Keep at –20°C in airtight, amber vials to prevent light-induced decomposition. Avoid contact with metals (e.g., Cu, Fe) to prevent explosive azide reactions .

- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and explosion-proof fume hoods during synthesis .

Q. Advanced Hazard Mitigation

- Inert atmosphere : Conduct reactions under nitrogen/argon to minimize azide oxidation.

- Emergency protocols : Use dry sand or Class D fire extinguishers (not water) for azide-related fires .

What are the potential applications of this compound in drug discovery and bioorthogonal chemistry?

Advanced Research Question

- Click chemistry : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, as seen in antibody-drug conjugate development .

- Protease inhibitors : Epoxide reactivity allows covalent binding to active-site nucleophiles (e.g., serine in kinases), similar to fluorinated epoxides in tyrosine kinase inhibitor studies .

Q. Experimental Design

- In vitro assays : Screen for cytotoxicity and target engagement using fluorogenic substrates.

- Molecular docking : Predict binding modes with protein targets (e.g., SARS-CoV-2 main protease) to prioritize synthetic targets .

How does the stability of this compound vary under acidic vs. basic conditions?

Q. Advanced Stability Analysis

- Acidic conditions : Protonation of the epoxide oxygen increases ring-opening susceptibility, leading to azide decomposition.

- Basic conditions : Hydroxide ions attack the less hindered epoxide carbon, forming diols while preserving the azide group.

Q. Methodology

- pH-dependent kinetic studies : Monitor degradation via HPLC at varying pH levels (1–14) .

- Arrhenius plots : Determine activation energy for decomposition pathways .

What strategies can resolve low yields in the synthesis of this compound derivatives?

Q. Advanced Troubleshooting

- Side reaction suppression : Add scavengers (e.g., DABCO) to quench reactive intermediates.

- Protecting groups : Temporarily mask the azide with photolabile groups (e.g., o-nitrobenzyl) during epoxide functionalization .

Case Study

In a 2022 study, 2-[(4-Ethenylphenoxy)methyl]oxirane synthesis achieved 99% yield via iterative epoxide addition under Ru catalysis, a method adaptable to azidoethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。